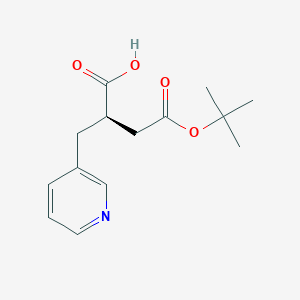
Ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a nitro group, and an ester functional group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors.
Esterification: The ester functional group is introduced by reacting the appropriate carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.
Major Products Formed
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: Used as intermediates in the synthesis of various drugs.
Industrial Applications: Employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can bind to metal ions and other biomolecules, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-hydroxy-3-(1H-imidazol-1-yl)propanoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanoate is unique due to the presence of both the nitro group and the ester functional group, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
22813-49-6 |
|---|---|
Formule moléculaire |
C8H11N3O5 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-(2-nitroimidazol-1-yl)propanoate |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-7(13)6(12)5-10-4-3-9-8(10)11(14)15/h3-4,6,12H,2,5H2,1H3 |
Clé InChI |
HHKHJDRAKMTAIE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=CN=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
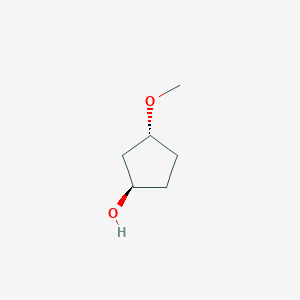
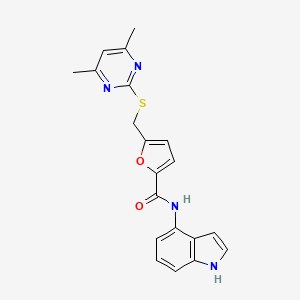
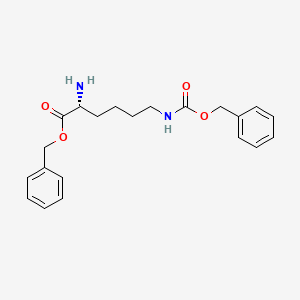
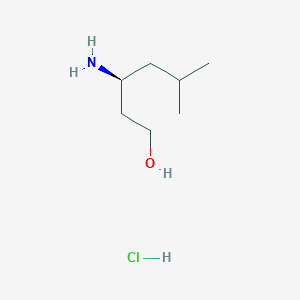
![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)
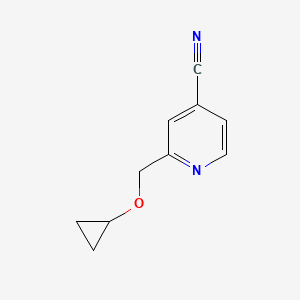
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
